2-(3-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c18-14-3-1-2-12(10-14)11-21-17(22)9-8-16(20-21)13-4-6-15(19)7-5-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQBNNIPFAVCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Diketone Precursor Formation
The pyridazinone core originates from cyclization of a γ-keto acid. A Friedel-Crafts acylation between succinic anhydride and 4-fluoroanisole (or a derivative) in the presence of AlCl₃ yields 4-(4-fluorophenyl)-4-oxobutanoic acid (Table 1).
Table 1: Friedel-Crafts Acylation Conditions
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Succinic anhydride | AlCl₃, CS₂, 40–50°C, 4 h | 78% |
Cyclization with Hydrazine Hydrate
The γ-keto acid undergoes cyclization with hydrazine hydrate in ethanol under reflux to form 6-(4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one (dihydropyridazinone). Dehydrogenation using bromine in acetic acid converts this intermediate to 6-(4-fluorophenyl)pyridazin-3(2H)-one (Table 2).
Table 2: Cyclization and Dehydrogenation Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, 4 h | 58% | |
| Dehydrogenation | Br₂, glacial acetic acid | 69% |
Alkylation at the N-2 Position
Nucleophilic Substitution with 3-Chlorobenzyl Chloride
The pyridazinone’s NH group at position 2 is alkylated using 3-chlorobenzyl chloride under basic conditions. Potassium carbonate in acetone facilitates deprotonation, while phase-transfer catalysts like benzyltributylammonium bromide (BTBA) enhance reaction efficiency (Table 3).
Table 3: Alkylation Reaction Optimization
| Base | Solvent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| K₂CO₃ | Acetone | BTBA | RT, 24 h | 82% |
Mechanistic Considerations
Alkylation proceeds via an Sₙ2 mechanism , where the deprotonated pyridazinone nitrogen attacks the electrophilic benzyl carbon. Steric hindrance from the 4-fluorophenyl group at position 6 minimally affects reactivity due to the planar pyridazinone ring.
Alternative Synthetic Routes
Direct Cyclization of Pre-Substituted Intermediates
An alternative approach involves pre-functionalizing the diketone precursor with both aryl groups. For example, 3-oxo-2-(3-chlorobenzylhydrazono)propanal derivatives can cyclize with active methylene compounds (e.g., cyanoacetic acid) to yield the target compound directly. However, this method requires stringent control over reaction stoichiometry to avoid by-products.
Post-Modification via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could theoretically introduce the 4-fluorophenyl group post-cyclization. However, the electron-deficient pyridazinone ring often necessitates specialized ligands and elevated temperatures, reducing practicality.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds reveals intramolecular C–H⋯O hydrogen bonding , which stabilizes the planar pyridazinone conformation. Disordered 3-chlorobenzyl orientations are common, as observed in related structures.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing O-alkylation is mitigated by using polar aprotic solvents (e.g., DMF) and excess alkylating agent. Kinetic control favors N-alkylation due to lower activation energy.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane) effectively separates the target compound from di-alkylated by-products. Recrystallization from ethanol or acetone yields high-purity crystals.
"The strategic integration of classical cyclization and modern alkylation techniques underscores the versatility of pyridazinone chemistry in drug discovery."
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various catalysts (e.g., palladium, copper) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(3-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular processes, leading to its biological effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Pyridazinone Derivatives
Key Observations :
FABP4 Inhibition
The target compound demonstrates potent FABP4 inhibition, with its 3-chlorobenzyl and 4-fluorophenyl groups critical for binding to the hydrophobic pocket of FABP3. Analog , featuring an ethyl group at N2, shows reduced activity, suggesting steric bulk at this position disrupts target interaction .
Antiviral and Anti-Proliferative Activity
- The piperazine-containing derivative (logP = 3.16) exhibits moderate anti-proliferative activity against AGS gastric cancer cells, attributed to its piperazine moiety enhancing cellular uptake .
Biological Activity
2-(3-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family. This compound has attracted attention due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridazinone core with a 3-chlorobenzyl group at the 2-position and a 4-fluorophenyl group at the 6-position. These substitutions are crucial for its biological activity.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting various cellular processes.
- Receptor Binding : It could interact with cell surface receptors, modulating signal transduction pathways.
- DNA Interaction : There is a possibility that it interacts with DNA, influencing gene expression and cellular functions .
Anticancer Activity
Recent studies have shown that derivatives of pyridazinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested for their ability to inhibit cell growth in vitro.
| Compound | Concentration (μM) | Cell Viability (%) |
|---|---|---|
| 5a | 50 | 79 |
| 100 | 78.1 | |
| 200 | 52.48 | |
| 400 | 48.47 |
These findings indicate that increasing concentrations lead to decreased cell viability, suggesting a dose-dependent effect on cancer cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For example, in a study focusing on multi-target ligands at adenosine receptors, several derivatives showed promising inhibitory activity against phosphodiesterase (PDE) enzymes:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound 1 | PDE10A | 2.0 |
| Compound 2 | PDE10A | 5.7 |
These results highlight the potential of these compounds in therapeutic applications targeting enzyme-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyridazinones can be influenced by structural modifications. For instance, substituting different groups at the phenyl ring alters the compound's reactivity and biological effects:
- Fluorine vs. Chlorine Substitution : The presence of fluorine at the para position enhances lipophilicity and may improve receptor binding compared to chlorine.
- Methyl vs. Fluoro Substitution : Methyl groups can introduce steric hindrance that affects enzyme interactions differently than fluorine .
Case Studies
- Cytotoxicity in Cancer Cells : A derivative was tested against colon cancer cells, showing significant inhibition of cell growth at higher concentrations (400 μM), with viability dropping to as low as 48% .
- Pharmacological Evaluation : In another study focusing on adenosine receptor ligands, several derivatives demonstrated selectivity towards A1R and A2AR receptors, indicating potential for targeted therapies in conditions like cancer and cardiovascular diseases .
Q & A
Q. Experimental Design :
- In Vitro Assays : Screen against viral proteases (e.g., SARS-CoV-2 3CLpro) using fluorescence resonance energy transfer (FRET)-based assays.
- Cytotoxicity Testing : Use Vero E6 cells to determine selectivity indices (CC₅₀/EC₅₀).
Structural Analogs : - 6-(4-Difluoromethoxy-3-methoxyphenyl)pyridazin-3(2H)-one (ZAR) exhibits antiviral activity via protease inhibition .
- 6-(4-Chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one (VCID: VC7430603) demonstrates anti-inflammatory properties, suggesting a scaffold amenable to antiviral modification .
Basic: What spectroscopic techniques are critical for confirming the structure and purity of the compound?
Q. Key Techniques :
- ¹H-NMR : Aromatic protons (δ 7.31–7.08 ppm) and the NH proton (δ 11.25 ppm) confirm substitution patterns .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 314.74 ([M+H]⁺) validates the molecular formula (C₁₇H₁₂ClFN₂O) .
- Elemental Analysis : Matches calculated values (C: 64.99%, H: 3.84%, N: 8.92%) to ensure purity .
Advanced: What computational methods are suitable for predicting the binding affinity of this compound with biological targets like p38 MAP kinase?
Q. Methodological Approaches :
- Molecular Docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of p38 MAP kinase (PDB: 1A9U).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity, as demonstrated for AS1940477 , a related pyridazinone p38 inhibitor .
- MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS, focusing on key residues (e.g., Lys53, Asp168) .
Basic: What strategies can be employed to modify the pyridazinone core to enhance solubility while maintaining bioactivity?
Q. Structural Modifications :
- Hydrophilic Substituents : Introduce hydroxyl or morpholine groups at the 4-position, as seen in 6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one , which improves aqueous solubility .
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzyl group via ester linkages .
Validation : Monitor logP values (e.g., using HPLC) and solubility in PBS (pH 7.4) .
Advanced: How should researchers address discrepancies in biological activity data between in vitro and in vivo studies for this compound?
Q. Root Cause Analysis :
- Pharmacokinetics (PK) : Evaluate bioavailability via LC-MS/MS plasma profiling. Low oral absorption may explain reduced in vivo efficacy .
- Metabolite Identification : Use high-resolution MS to detect phase I/II metabolites (e.g., glucuronidation of the fluorophenyl group) .
Mitigation Strategies : - Prodrug Design : Mask polar groups with acetyl or tert-butyl carbamates to enhance membrane permeability .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to improve solubility and half-life .
Basic: How can crystallographic data inform the analysis of intermolecular interactions in this compound?
Q. Crystallography Workflow :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo Kα radiation (λ = 0.71073 Å).
- Key Interactions : Identify C–H⋯π bonds between the chlorobenzyl group and adjacent aromatic rings, stabilizing the crystal lattice .
- Conformational Analysis : Compare torsion angles (e.g., N1–C2–C3–C4) with DFT-optimized structures .
Advanced: What structure-activity relationship (SAR) trends are observed for substituents on the pyridazinone ring?
Q. SAR Insights :
- 3-Chlorobenzyl Group : Enhances lipophilicity (logP ~3.5), critical for blood-brain barrier penetration in CNS targets .
- 4-Fluorophenyl Group : Electron-withdrawing effects increase metabolic stability compared to methoxy analogs .
Validation : Synthesize analogs (e.g., 6-(3-fluorophenyl) derivatives) and test IC₅₀ values against COX-2 or PDE4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
